molecular formula C8H17ClN2O2S B13504646 N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride

N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride

Cat. No.: B13504646
M. Wt: 240.75 g/mol
InChI Key: ZEDGPYUVRWBXBR-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride is a chemical compound with a unique structure that combines a cyclobutyl group, a cyclopropane ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the cyclobutyl and cyclopropane intermediates, followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride can be compared with other similar compounds, such as:

    N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride: Similar structure but with a phenyl group instead of a cyclobutyl group.

    Cyclopropanesulfonamide derivatives: Various derivatives with different substituents on the cyclopropane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide;hydrochloride

InChI

InChI=1S/C8H16N2O2S.ClH/c9-5-6-3-7(4-6)10-13(11,12)8-1-2-8;/h6-8,10H,1-5,9H2;1H

InChI Key

ZEDGPYUVRWBXBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2CC(C2)CN.Cl

Origin of Product

United States

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